molecular formula C17H15ClO5 B3328218 3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid CAS No. 428843-08-7

3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid

Cat. No.: B3328218
CAS No.: 428843-08-7
M. Wt: 334.7 g/mol
InChI Key: OITIIZACYUXYBV-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C17H15ClO5. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a chlorinated, ethoxylated, and formylated phenoxy group. It is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative, followed by ethoxylation and formylation to obtain the 2-chloro-6-ethoxy-4-formylphenol intermediate.

    Coupling Reaction: The phenoxy intermediate is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-[(2-Chloro-6-ethoxy-4-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 3-[(2-Chloro-6-ethoxy-4-hydroxymethylphenoxy)methyl]benzoic acid.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in organic synthesis and a building block for more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid: Lacks the ethoxy group, leading to different reactivity and applications.

    3-[(2-Ethoxy-4-formylphenoxy)methyl]benzoic acid: Lacks the chlorine atom, affecting its chemical properties and biological activity.

    3-[(2-Chloro-6-ethoxyphenoxy)methyl]benzoic acid:

Uniqueness

3-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid is unique due to the presence of all three functional groups (chlorine, ethoxy, and formyl) on the phenoxy moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

3-[(2-chloro-6-ethoxy-4-formylphenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO5/c1-2-22-15-8-12(9-19)7-14(18)16(15)23-10-11-4-3-5-13(6-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITIIZACYUXYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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